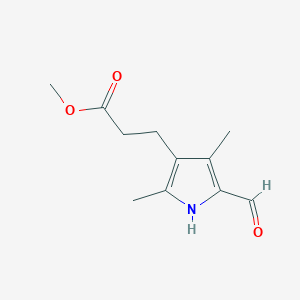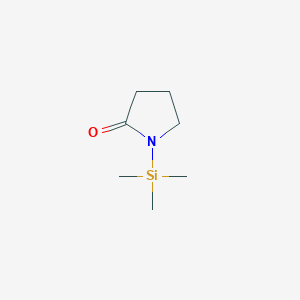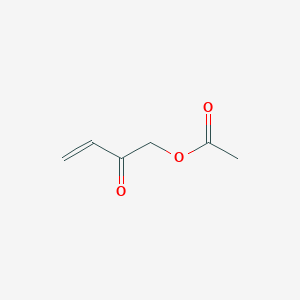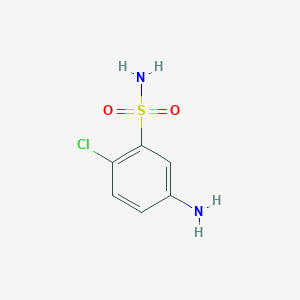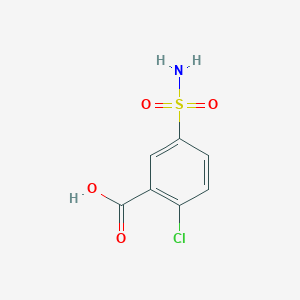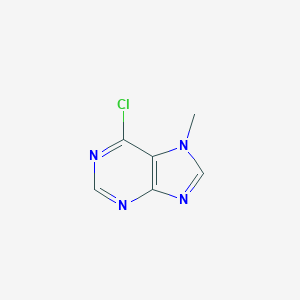
1H-indole-6-carbaldéhyde
Vue d'ensemble
Description
1H-Indole-6-carbaldehyde (1H-I6C) is a versatile organic compound with a wide range of applications in scientific research. It is a cyclic aldehyde with a molecular formula of C9H7NO, and is commonly used in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. It is also used in the synthesis of indoles and pyrroles, as well as in the preparation of fluorescent probes, dyes, and other compounds. 1H-I6C is an important intermediate in the synthesis of many compounds, and is an important building block in the synthesis of complex molecules.
Applications De Recherche Scientifique
Précurseur pour la Synthèse de Molécules Actives
Le 1H-indole-3-carbaldéhyde et ses dérivés sont des précurseurs chimiques essentiels et efficaces pour générer des structures biologiquement actives . Ils sont des précurseurs idéaux pour la synthèse de molécules actives .
Rôle dans les Réactions Multicomposantes
Le 1H-indole-3-carbaldéhyde joue un rôle significatif dans les réactions multicomposantes (RMC), qui sont une stratégie convergente et durable en une seule étape où plus de deux matières premières se combinent par des liaisons covalentes pour donner un seul produit . Ces réactions sont généralement à haut rendement, conviviales, rapides et économiques .
Synthèse de Structures Biologiquement Actives
Le 1H-indole-3-carbaldéhyde et ses dérivés sont utilisés pour générer des structures biologiquement actives comprenant des dérivés de carbazole, de triazole, de pyrazole, de pyrimidine, de quinoléine et d'imidazole .
Préparation d'Analogues des Inhibiteurs de la Protéase de la Neurotoxine Botulique de Sérotype A
Le 1H-indole-6-carbaldéhyde est utilisé comme réactif dans la préparation d'analogues des inhibiteurs de la protéase de la neurotoxine botulique de sérotype A .
Synthèse d'Agents Antitumoraux à Base de Stilbène
Ce composé est également utilisé comme réactif dans la synthèse d'agents antitumoraux à base de stilbène .
Préparation Acidocatalysée de Gem-dihalogénoalcanes Aromatiques
Le this compound est utilisé dans la préparation acidocatalysée de gem-dihalogénoalcanes aromatiques à partir d'aldéhydes et d'halogénures d'acides .
Produits Naturels Marins
L'indole est un pharmacophore polyvalent largement distribué dans les produits naturels bioactifs. Ce squelette privilégié a été trouvé dans une variété de molécules isolées d'organismes marins tels que les algues et les éponges .
Applications Thérapeutiques
Les alcaloïdes indoliques représentent l'une des plus grandes et des plus prometteuses familles de composés, ayant montré un large éventail de propriétés pharmacologiques, notamment des activités anti-inflammatoires, antivirales et anticancéreuses <svg class="icon" height="16" p-id="173
Mécanisme D'action
Target of Action
1H-Indole-6-carbaldehyde, also known as Indole-6-carboxaldehyde, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . They play a crucial role in cell biology and have been used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives, including 1H-Indole-6-carbaldehyde, are involved in various biochemical pathways. They are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects can vary depending on the specific derivative and its targets.
Result of Action
The result of 1H-Indole-6-carbaldehyde’s action can vary depending on its specific targets and the biological context. For example, some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
1H-indole-6-carbaldehyde interacts with multiple receptors, making it an important scaffold in many synthetic drug molecules . It possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
1H-indole-6-carbaldehyde influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . It has been found to have inhibitory activity against influenza A and Coxsackie B4 virus .
Molecular Mechanism
The molecular mechanism of 1H-indole-6-carbaldehyde involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a valuable tool in the treatment of various diseases .
Metabolic Pathways
1H-indole-6-carbaldehyde is involved in the metabolism of tryptophan . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
1H-indole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBWOAEHQDXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378458 | |
| Record name | 1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196-70-9 | |
| Record name | 1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-6-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

